

Application Note: Molecular Docking Simulation of a Novel HIV-1 Protease Inhibitor

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Compound of Interest

Compound Name: HIV-1 inhibitor-9

Cat. No.: B13903018

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Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus relies on several key enzymes for its replication cycle, with HIV-1 protease being a primary target for antiretroviral therapy.^{[1][2]} This aspartyl protease is essential for cleaving newly synthesized viral polyproteins into mature, functional proteins, a step crucial for producing infectious virions.^{[1][2]} Inhibiting this enzyme blocks the viral maturation process, rendering the resulting particles non-infectious.

Structure-based drug design, particularly molecular docking, is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.^{[3][4]} This approach helps in understanding the molecular mechanisms of inhibition and in the rational design of new, more potent inhibitors.^{[3][4]}

This application note provides a detailed protocol for performing a molecular docking simulation of a novel non-peptidic HIV-1 protease inhibitor, designated here as "Inhibitor-9," using AutoDock Vina. The specific compound is based on "compound 9" from a study by Kojima et al., which was designed to interact with the active site of HIV-1 protease.^{[5][6]} The protocol is intended for researchers in computational chemistry, molecular modeling, and drug development.

Experimental Protocols

The following protocol outlines the necessary steps for preparing the receptor and ligand, performing the docking simulation with AutoDock Vina, and analyzing the results.

Required Software

- UCSF Chimera or PyMOL: For visualization and preparation of protein and ligand structures.
- AutoDock Tools (MGLTools): For preparing PDBQT files for both the receptor and the ligand. [\[7\]](#)
- AutoDock Vina: For performing the molecular docking simulation. [\[8\]](#)[\[9\]](#)
- Discovery Studio Visualizer or PyMOL: For post-docking analysis of interactions.

Receptor Preparation

- Obtain Protein Structure: Download the crystal structure of HIV-1 Protease from the RCSB Protein Data Bank (PDB). A commonly used structure is 1HVR. This structure is a dimer complexed with an inhibitor. [\[10\]](#)
- Clean the PDB File:
 - Open the 1HVR.pdb file in UCSF Chimera or PyMOL.
 - Remove the existing ligand and all water molecules (HOH) from the structure. This is crucial as they can interfere with the docking process. [\[7\]](#)[\[11\]](#)
 - For this protocol, retain only the two protein chains (A and B). Save the cleaned protein structure as 1HVR_protein.pdb.
- Prepare Receptor for Docking (using AutoDock Tools):
 - Launch AutoDock Tools (ADT).
 - Open the 1HVR_protein.pdb file.
 - Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).

- Add Kollman charges to assign partial charges to the atoms (Edit > Charges > Add Kollman Charges).[7]
- Save the prepared receptor in the PDBQT format (Grid > Macromolecule > Choose), selecting the protein and saving it as 1HVR_protein.pdbqt. This format includes charge and atom type information required by Vina.[11]

Ligand Preparation

- Obtain Ligand Structure: The structure of "Inhibitor-9" can be obtained from chemical databases like PubChem or ZINC, or drawn using software like ChemDraw and saved as a 3D structure (e.g., in MOL or SDF format). For this note, we will use the SMILES string for a representative novel inhibitor.
- Convert to 3D and Prepare for Docking (using AutoDock Tools):
 - In ADT, open the ligand file (Ligand > Input > Open).
 - ADT will automatically detect the root, set the number of rotatable bonds (torsions), and assign Gasteiger charges.
 - Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT), naming it inhibitor_9.pdbqt.

Molecular Docking Simulation

AutoDock Vina requires a configuration file (conf.txt) that specifies the input files and defines the search space (the "grid box") for docking.

- Define the Grid Box:
 - The grid box should encompass the active site of the HIV-1 protease. The active site is located in the dimer interface, characterized by the catalytic dyad Asp25/Asp25'. [1]
 - In ADT, load both 1HVR_protein.pdbqt and inhibitor_9.pdbqt.
 - Go to Grid > Grid Box. A box will appear around the molecule.

- Adjust the center and dimensions of the box to cover the entire binding pocket. For 1HVR, approximate coordinates are:
 - center_x = 15.5
 - center_y = 20.0
 - center_z = -1.5
 - size_x = 20
 - size_y = 20
 - size_z = 20
- Note these coordinates for the configuration file.
- Create Configuration File (conf.txt):
 - Create a text file named conf.txt with the following content:
 - exhaustiveness controls the thoroughness of the search (higher is more thorough but slower).^[9] num_modes specifies the number of binding poses to generate.
- Run AutoDock Vina:
 - Open a command line terminal.
 - Navigate to the directory containing your files.
 - Execute the Vina command: `vina --config conf.txt`

Data Presentation and Results Analysis

The output of the Vina simulation includes a log file (docking_log.txt) with binding affinities and a PDBQT file (docking_results.pdbqt) containing the coordinates of the predicted binding poses.

Quantitative Data Summary

The primary result from molecular docking is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol.[12][13] More negative values indicate stronger, more favorable binding. The table below presents hypothetical docking results for Inhibitor-9 compared to a known FDA-approved inhibitor, Ritonavir, against HIV-1 Protease.

Ligand	Binding Affinity (kcal/mol)	RMSD from Ref. (Å)	Interacting Residues (Predicted)	H-Bonds Formed (Predicted)
Inhibitor-9	-9.8	1.25	ASP25, ILE50, ILE84, ASP29'	3
Ritonavir (Control)	-11.2	N/A	ASP25, GLY27, ASP29, VAL82	4

Note: Data are for illustrative purposes. RMSD (Root Mean Square Deviation) is calculated relative to a known crystal structure pose, if available.

Analysis of Docked Poses

- Visualize Results: Open 1HVR_protein.pdbqt and docking_results.pdbqt in PyMOL or Discovery Studio.
- Identify Best Pose: The first pose in the output file corresponds to the lowest (best) binding energy.
- Analyze Interactions: Examine the non-covalent interactions between the ligand and the protein. Key interactions to identify include:
 - Hydrogen Bonds: Crucial for binding specificity and affinity.[14] For HIV-1 protease, hydrogen bonds with the catalytic aspartate residues (ASP25, ASP25') are particularly important.
 - Hydrophobic Interactions: Interactions with nonpolar residues like VAL82 and ILE84 contribute significantly to binding.

- Pi-Pi Stacking: Aromatic ring interactions can further stabilize the complex.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the complete workflow for the molecular docking simulation described in this protocol.

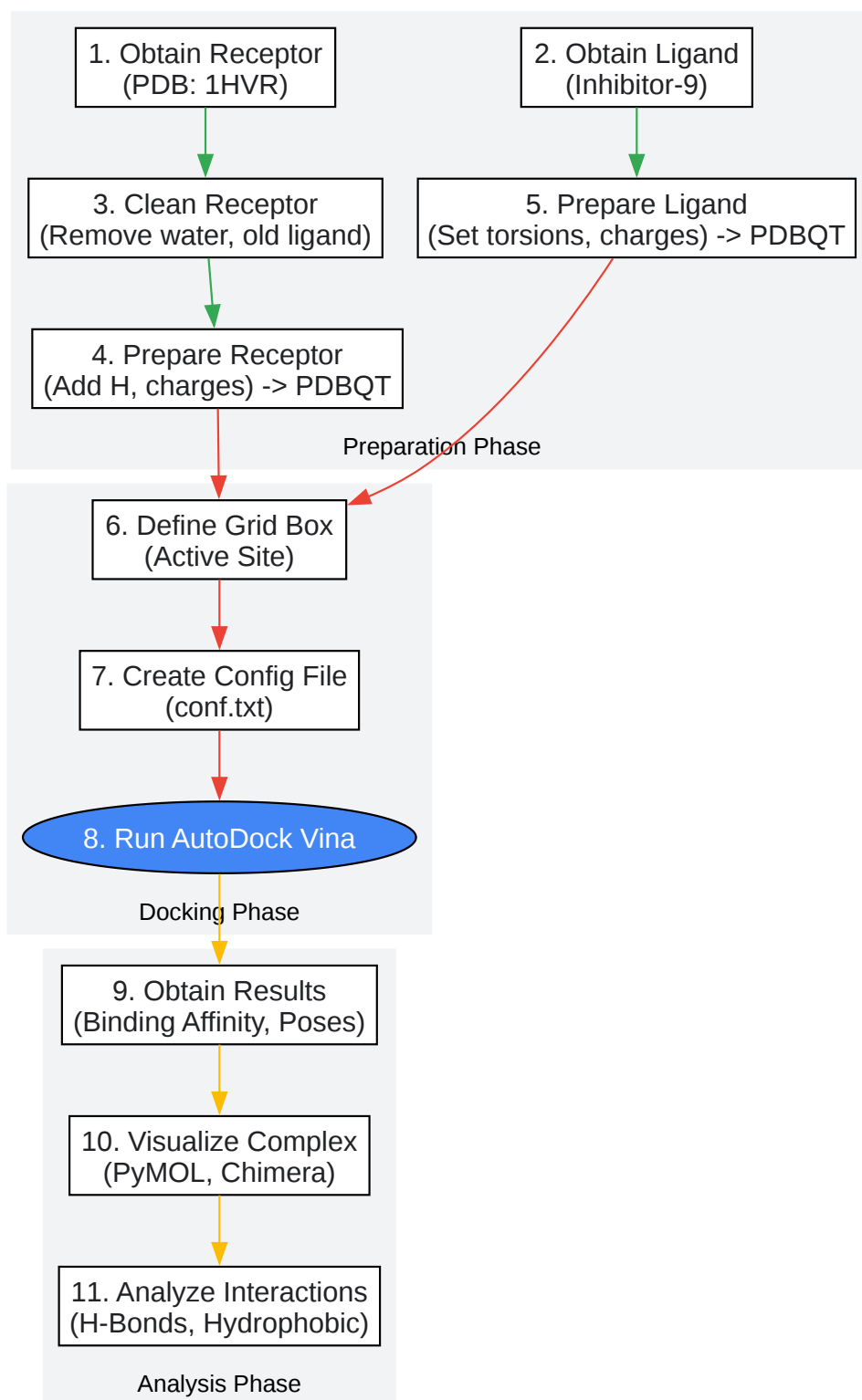


Figure 1: Molecular Docking Workflow for HIV-1 Inhibitor-9

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Caption: Workflow from structure preparation to final analysis.

HIV-1 Protease Inhibition Mechanism

This diagram illustrates the logical relationship of how an inhibitor blocks the function of HIV-1 Protease, preventing viral maturation.

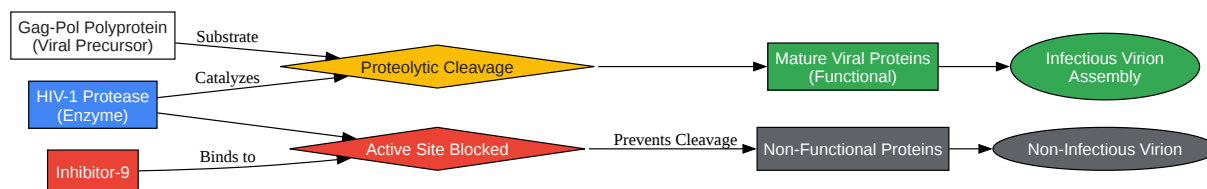


Figure 2: Mechanism of HIV-1 Protease Inhibition

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Caption: How inhibitors prevent viral polyprotein cleavage.

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